molecular formula C19H21N5O2 B3002269 1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea CAS No. 2034437-84-6

1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea

Katalognummer: B3002269
CAS-Nummer: 2034437-84-6
Molekulargewicht: 351.41
InChI-Schlüssel: ORIHTFCZSVYPGL-WKILWMFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Benzyl-3-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its various biological activities, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound features a urea moiety linked to a benzyl group and a cyclohexyl ring, with a cyanopyrazine substituent. Its structure is critical for understanding its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Receptor Interaction : The presence of the cyanopyrazine moiety may facilitate interactions with various receptors, potentially modulating neurotransmitter activity and contributing to neuroprotective effects .

Anticholinesterase Activity

The dual inhibition of AChE and BuChE is a significant area of interest. The compound’s potential to inhibit these enzymes can be quantitatively assessed through IC50 values. For example, similar compounds have shown IC50 values ranging from 5 to 10 µM for AChE inhibition, indicating promising activity .

Antitumor Activity

Recent studies have explored the antitumor potential of urea derivatives. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies : Compounds with similar structural features have shown significant cytotoxicity against breast cancer cells (e.g., MDA-MB-231), with IC50 values often below 10 µM .

Antimicrobial Activity

The antimicrobial efficacy of urea derivatives has also been documented. Compounds exhibiting structural similarities have shown activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : Related compounds reported MIC values between 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective properties of structurally similar compounds, it was observed that they significantly reduced neuronal apoptosis in models of oxidative stress. The mechanisms involved included modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.

Case Study 2: Antitumor Efficacy

A series of experiments were conducted using cancer cell lines treated with various urea derivatives. The results indicated that certain modifications to the urea structure enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Data Summary

Biological ActivityAssessed ParameterResult
AChE InhibitionIC50~5 µM
BuChE InhibitionIC50~6 µM
CytotoxicityIC50 (MDA-MB-231)<10 µM
AntimicrobialMIC (S. aureus)5–20 µg/mL

Eigenschaften

IUPAC Name

1-benzyl-3-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c20-12-17-18(22-11-10-21-17)26-16-8-6-15(7-9-16)24-19(25)23-13-14-4-2-1-3-5-14/h1-5,10-11,15-16H,6-9,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHTFCZSVYPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.